CID 138395355
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 138395355, also known by its chemical identifier CAS No. 132403-09-9, is a compound with the molecular formula C76H52AlN4O and a molecular weight of 1064.261
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 138395355 involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: CID 138395355 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
CID 138395355 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of CID 138395355 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Pubchem_71311214: A compound with a similar core structure but different substituents.
Pubchem_71311215: Another related compound with variations in its molecular formula.
Comparison: CID 138395355 is unique due to its specific molecular structure and the presence of aluminum in its composition
Eigenschaften
CAS-Nummer |
132403-09-9 |
---|---|
Molekularformel |
C76H52AlN4O |
Molekulargewicht |
1064.261 |
InChI |
InChI=1S/C76H50N4.Al.H2O/c1-5-21-45(22-6-1)69-53-33-17-13-29-49(53)37-57-61-42-66-75-59(39-51-31-15-19-35-55(51)71(75)47-25-9-3-10-26-47)63(79-66)44-68-76-60(40-52-32-16-20-36-56(52)72(76)48-27-11-4-12-28-48)64(80-68)43-67-74-58(62(78-67)41-65(77-61)73(57)69)38-50-30-14-18-34-54(50)70(74)46-23-7-2-8-24-46;;/h1-40,77,80H,41-44H2;;1H2/q-2;+2; |
InChI-Schlüssel |
QQZASIVANWIJRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C4C=CC=CC4=C(C3=C(N2)CC5=C6C=C7C=CC=CC7=C(C6=C8N5[Al]N9C1=C1C(=C9CC2=C3C(=C(C8)N2)C=C2C=CC=CC2=C3C2=CC=CC=C2)C=C2C=CC=CC2=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.